

# Adavosertib (AZD1775): A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Adavosertib (also known as AZD1775 or MK-1775) is a first-in-class, potent, and selective small-molecule inhibitor of the Wee1 kinase, a critical regulator of the G2/M cell cycle checkpoint.[1][2][3] Its development represents a targeted therapeutic strategy aimed at exploiting the genomic instability inherent in many cancer cells, particularly those with deficiencies in the G1 checkpoint, often due to TP53 mutations.[4][5] By inhibiting Wee1, adavosertib abrogates the G2 checkpoint, forcing cells with damaged DNA to enter mitosis prematurely, leading to mitotic catastrophe and subsequent apoptosis.[4][6][7] This guide provides an in-depth technical overview of the discovery, mechanism of action, preclinical characterization, and clinical development of adavosertib, presenting key data in a structured format and detailing experimental methodologies.

## **Discovery and Rationale**

The discovery of adavosertib stemmed from the understanding that many cancer cells, having lost the G1 checkpoint, become critically reliant on the G2 checkpoint to repair DNA damage before entering mitosis.[4][5] The Wee1 kinase is a key gatekeeper of this checkpoint, inactivating the Cyclin B-CDK1 complex through inhibitory phosphorylation of CDK1 at Tyrosine 15 (Tyr15).[8][9][10] The hypothesis was that inhibiting Wee1 would selectively sensitize p53-deficient cancer cells to DNA-damaging agents, while sparing normal cells with a functional G1



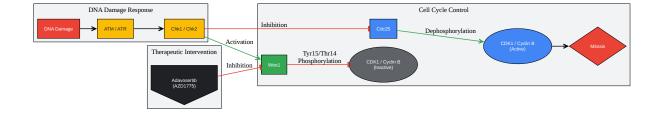
checkpoint.[5] Adavosertib was identified as a potent and selective ATP-competitive inhibitor of Wee1.[11][12]

### **Mechanism of Action**

Adavosertib exerts its anti-cancer effects by targeting the Wee1 kinase, a central component of the cell cycle regulatory network.

## **The Wee1 Signaling Pathway**

Wee1 is a serine/threonine kinase that plays a pivotal role in the G2/M checkpoint.[8] Its primary substrate is the cyclin-dependent kinase 1 (CDK1), a key driver of mitotic entry.[13][14] Upon DNA damage, checkpoint kinases such as ATM and ATR are activated, which in turn activate Chk1 and Chk2. These kinases then phosphorylate and activate Wee1, leading to the inhibitory phosphorylation of CDK1 on Tyr15 and Thr14.[8][13] This phosphorylation prevents the activation of the CDK1/Cyclin B complex (also known as Maturation Promoting Factor or MPF), thereby arresting the cell cycle in the G2 phase to allow for DNA repair.[8][13][14] The action of Wee1 is counteracted by the Cdc25 phosphatase, which dephosphorylates CDK1 to promote mitotic entry.[13]



Click to download full resolution via product page

Figure 1: The G2/M Checkpoint and the Mechanism of Action of Adavosertib.



## **Adavosertib's Impact**

Adavosertib, by inhibiting Wee1, prevents the phosphorylation of CDK1.[4] This leads to the accumulation of active CDK1/Cyclin B complex, overriding the G2 checkpoint and forcing cells into mitosis, irrespective of their DNA damage status.[14] In cancer cells with a defective G1 checkpoint (e.g., due to p53 mutation), this premature mitotic entry with unrepaired DNA leads to a lethal outcome known as mitotic catastrophe.[2][5][6]

# Preclinical Development In Vitro Potency and Selectivity

Adavosertib was identified as a highly potent inhibitor of Wee1 kinase.

Parameter	Value	Reference
IC50 (Wee1, cell-free assay)	5.2 nM	[11][15]
IC50 (Yes kinase)	14 nM	[11]
EC50 (inhibition of CDC2Y15 phosphorylation in WiDr cells)	49 nM	[11]
EC50 (abrogation of gemcitabine-induced cell cycle arrest in WiDr cells)	81 nM	[5]

Table 1: In Vitro Potency of Adavosertib.

Adavosertib demonstrated high selectivity for Wee1 over other kinases, including Myt1, another kinase that phosphorylates CDK1.[11]

# Cellular Activity and Synergy with DNA Damaging Agents

In cellular assays, adavosertib was shown to abrogate the G2 checkpoint induced by DNA damaging agents like gemcitabine, leading to increased apoptosis in p53-deficient cancer cell lines.[5] While adavosertib alone showed modest anti-proliferative effects at higher



concentrations, its primary preclinical activity was observed in combination with chemotherapy. [11][15]

Cell Line (p53 status)	Combination Agent	Observation	Reference
WiDr (mutant)	Gemcitabine	Abrogation of G2 arrest, premature mitotic entry, apoptosis	[5]
H1299 (null)	Gemcitabine	Moderate anti- proliferative effect with adavosertib alone at 300 nM	[11]
Various pediatric solid tumors	Irinotecan	Synergistic growth inhibition	[16]
Ovarian cancer cells	Carboplatin	Sensitization to chemotherapy	[12]

Table 2: Preclinical Cellular Activity of Adavosertib in Combination Therapies.

## **Clinical Development**

Adavosertib has undergone extensive clinical evaluation as both a monotherapy and in combination with various anti-cancer agents across a range of solid tumors.

## **Phase I Clinical Trials**

Phase I studies were conducted to determine the maximum tolerated dose (MTD), recommended Phase II dose (RP2D), safety profile, and pharmacokinetics of adavosertib.



Trial Identifier	Therapy	Patient Population	MTD/RP2D	Key Toxicities (Dose- Limiting)	Reference
NCT0064864 8	Monotherapy & Combination	Advanced solid tumors	Monotherapy: 225 mg BID (2.5 days/week)	Not reached for monotherapy	[17]
ADVL1312	+ Irinotecan	Children with relapsed solid tumors	85 mg/m²/day adavosertib + 90 mg/m²/day irinotecan (5 days on, 21- day cycle)	Dehydration, diarrhea, hypotension	[17][18]
AcSé- ESMART (Arm C)	+ Carboplatin	Children with advanced malignancies	Not defined (de- escalation to 75 mg/m²/dose adavosertib + AUC 4 carboplatin)	Neutropenia, thrombocytop enia	[12]
NCT0261007 5	Monotherapy	Locally advanced or metastatic solid tumors	300 mg QD (5 days on, 2 days off for 2 of 3 weeks)	Anemia, neutropenia, diarrhea	[19]
Phase I	+ Chemoradiati on	Cervical, vaginal, uterine cancers	Not determined	Thrombocyto penia, diarrhea	[20]

Table 3: Selected Phase I Clinical Trial Data for Adavosertib.

## **Phase II Clinical Trials**



Phase II trials have evaluated the efficacy of adavosertib in specific patient populations, often enriched for biomarkers such as TP53 mutations or CCNE1 amplification.[21][22]

Trial Identifier	Therapy	Patient Population	Primary Endpoint	Key Efficacy Results	Reference
NCT0248231 1 (Phase Ib expansion)	Monotherapy	Advanced solid tumors (Ovarian, TNBC, SCLC)	ORR	ORR: 6.3% (OC BRCA wt), 3.3% (OC BRCA mut), 8.3% (SCLC biomarker NA)	[2][23]
NCI 10170	Monotherapy	SETD2- altered advanced solid tumors	ORR	No objective responses; Stable disease in 56% of patients	[24][25]
Phase II	+ Paclitaxel + Carboplatin	Platinum- sensitive, TP53-mutant ovarian cancer	Progression- free survival	Significant improvement in ePFS vs. placebo	[21]
Phase II	Monotherapy	Refractory solid tumors with CCNE1 amplification	ORR	Promising activity, especially in epithelial ovarian cancer	[22]

Table 4: Selected Phase II Clinical Trial Data for Adavosertib.



# Experimental Protocols Wee1 Kinase Inhibition Assay (Cell-Free)

Objective: To determine the in vitro inhibitory activity of adavosertib against recombinant human Wee1 kinase.

#### Methodology:

- Recombinant human Wee1 is incubated with the substrate, poly(Lys, Tyr), in a kinase reaction buffer.
- The reaction is initiated by the addition of ATP, including [γ-33P]ATP as a tracer, and varying concentrations of adayosertib.
- The mixture is incubated at 30°C for 30 minutes.
- The reaction is stopped, and the radioactivity incorporated into the substrate is trapped on MultiScreen-PH plates.
- The amount of incorporated radioactivity is quantified using a liquid scintillation counter.
- IC50 values are calculated from the dose-response curves.[11]

## Cellular Phospho-CDC2 (Tyr15) Inhibition Assay

Objective: To measure the ability of adavosertib to inhibit the phosphorylation of the Wee1 substrate, CDC2 (CDK1), in a cellular context.

#### Methodology:

- Human colorectal cancer cells (e.g., WiDr) are cultured and pretreated with a DNA-damaging agent (e.g., gemcitabine) to induce G2 arrest and increase CDC2Y15 phosphorylation.
- Cells are then treated with a range of concentrations of adavosertib.
- After a specified incubation period, cells are lysed.

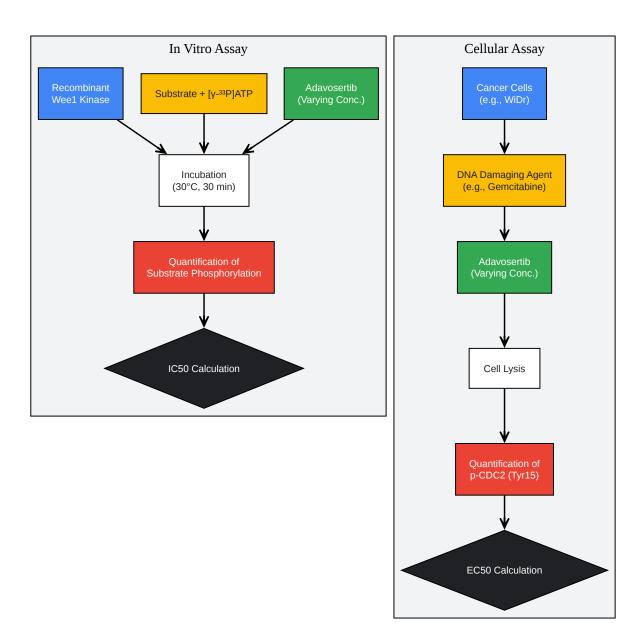
## Foundational & Exploratory





- The levels of phosphorylated CDC2 at Tyr15 are quantified using a specific immunoassay (e.g., ELISA or Western blot).
- EC50 values are determined from the concentration-response curves.[5]





Click to download full resolution via product page

Figure 2: Workflow for Key Preclinical Assays of Adavosertib.



### **Conclusion and Future Directions**

Adavosertib has demonstrated a clear mechanism of action and promising anti-tumor activity, particularly in combination with DNA-damaging therapies in cancers with G1 checkpoint defects.[6][26][27] Its development has paved the way for targeting cell cycle checkpoints as a viable anti-cancer strategy. The primary challenges remain the identification of optimal combination partners and dosing schedules to manage toxicities, as well as the validation of predictive biomarkers to select patients most likely to benefit from this targeted therapy.[6][26] [27] Ongoing and future research will likely focus on refining patient selection through molecular profiling and exploring novel combinations with other targeted agents and immunotherapies.[6][26][27]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Safety, anti-tumor activity, and biomarker analysis in a phase 1 trial of the once-daily Wee1 inhibitor adavosertib (AZD1775) in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Phase Ib Study Assessing the Safety, Tolerability, and Efficacy of the First-in-Class Wee1 Inhibitor Adavosertib (AZD1775) as Monotherapy in Patients with Advanced Solid Tumors PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. Facebook [cancer.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Strategic development of AZD1775, a Wee1 kinase inhibitor, for cancer therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Wee1 Wikipedia [en.wikipedia.org]
- 9. Cell cycle regulation of human WEE1 PMC [pmc.ncbi.nlm.nih.gov]

### Foundational & Exploratory





- 10. Cell cycle regulation of human WEE1 [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. mdpi.com [mdpi.com]
- 15. Adavosertib (AZD-1775; MK-1775) | Wee1 inhibitor | CAS 955365-80-7 | Buy Adavosertib (AZD1775; MK1775) from Supplier InvivoChem [invivochem.com]
- 16. Phase I Clinical Trial of the Wee1 inhibitor Adavosertib (AZD1775) with Irinotecan in Children with Relapsed Solid Tumors. A COG Phase 1 Consortium Report (ADVL1312) -PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. A phase Ib study of adavosertib, a selective Wee1 inhibitor, in patients with locally advanced or metastatic solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 20. A phase I study of the Wee1 kinase inhibitor adavosertib (AZD1775) in combination with chemoradiation in cervical, upper vaginal, and uterine cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Multicenter Phase II Trial of the WEE1 Inhibitor Adavosertib in Refractory Solid Tumors Harboring CCNE1 Amplification PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A Phase Ib Study Assessing the Safety, Tolerability, and Efficacy of the First-in-Class Wee1 Inhibitor Adavosertib (AZD1775) as Monotherapy in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
- 25. researchgate.net [researchgate.net]
- 26. tandfonline.com [tandfonline.com]
- 27. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [Adavosertib (AZD1775): A Technical Guide to its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15544475#adavosertib-azd1775-discovery-and-development]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com